N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide
Description
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure substituted with a carboxamide group and a thiazinane ring
Properties
IUPAC Name |
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-2-3-14-12-15(4-5-16(14)19-13)17(21)18-6-7-20-8-10-24(22,23)11-9-20/h2-5,12H,6-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSAZMWVSFNVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NCCN3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of dicyclohexylcarbodiimide (DCC) for amide bond formation and the use of appropriate solvents like tetrahydrofuran (THF), are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfone derivatives, while reduction of the quinoline core can produce dihydroquinoline compounds .
Scientific Research Applications
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiazinane ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiazinane-containing molecules. Examples are:
2-methylquinoline-6-carboxamide: Lacks the thiazinane ring but shares the quinoline core.
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-ethylphenylacetamide: Similar structure but with different substituents on the quinoline core.
Uniqueness
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide is unique due to the combination of the quinoline core and the thiazinane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
